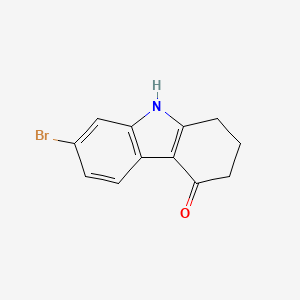
7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one
Overview
Description
7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one is a fascinating compound within the carbazole family, known for its unique structural features and diverse applications in various scientific fields. The bromine substituent at the 7-position introduces additional reactivity, making this compound particularly interesting for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2,3-dihydro-1H-carbazol-4(9H)-one: : The starting material, 2,3-dihydro-1H-carbazol-4(9H)-one, undergoes electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position. This reaction is typically carried out in solvents like chloroform or acetic acid under controlled temperature conditions to ensure selective bromination.
Cyclization Reactions: : Alternative synthetic routes may involve cyclization reactions of appropriate precursors, where bromination occurs post-cyclization to yield 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one.
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. It involves optimization of reaction conditions, including temperature, solvent choice, and purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: : The bromine substituent at the 7-position can participate in various substitution reactions, including nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: : While the core carbazole structure is relatively stable, selective oxidation or reduction reactions can be performed on other functional groups if present in the molecule.
Common Reagents and Conditions:
Palladium-catalyzed Reactions: : Palladium catalysts like Pd(PPh3)4 are commonly used in Suzuki-Miyaura and Heck reactions involving this compound.
Nucleophilic Reagents: : Amines and other nucleophiles can be used in substitution reactions with this compound.
Major Products Formed: The major products formed depend on the specific reactions and reagents used. Commonly, derivatives with new substituents replacing the bromine atom or further functionalized products are obtained.
Scientific Research Applications
Chemistry:
Synthesis of Advanced Materials: : The compound is used as a building block in the synthesis of advanced organic materials, including light-emitting diodes (LEDs) and organic solar cells.
Biology and Medicine:
Pharmaceutical Research: : Its unique structure is explored for the development of new pharmaceuticals, particularly as potential inhibitors or modulators of specific biological pathways.
Industry:
Dyes and Pigments: : It serves as an intermediate in the synthesis of complex dyes and pigments used in various industrial applications.
Mechanism of Action
Comparison with Other Compounds:
7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one vs. Carbazole:
Other Brominated Carbazole Derivatives: : Its unique position of the bromine substituent at the 7-position can result in different reactivity patterns compared to other brominated carbazole derivatives like 3-bromo or 9-bromo derivatives.
Comparison with Similar Compounds
2,3-dihydro-1H-carbazol-4(9H)-one
7-Chloro-2,3-dihydro-1H-carbazol-4(9H)-one
7-Iodo-2,3-dihydro-1H-carbazol-4(9H)-one
Properties
IUPAC Name |
7-bromo-1,2,3,9-tetrahydrocarbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-7-4-5-8-10(6-7)14-9-2-1-3-11(15)12(8)9/h4-6,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWATEMVALDWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

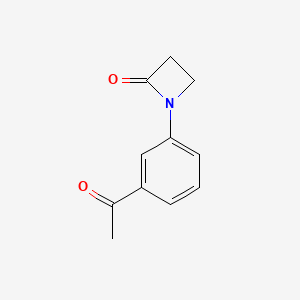
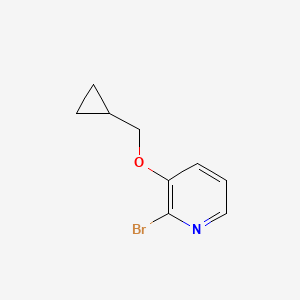
![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B1374962.png)
![3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-C]pyrrole-1,4(2H,5H)-dione](/img/structure/B1374964.png)
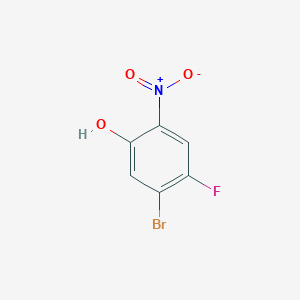
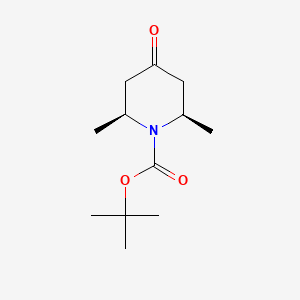
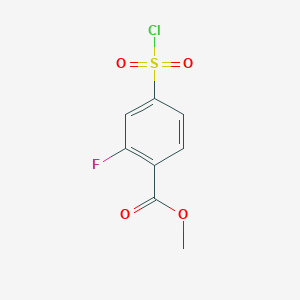
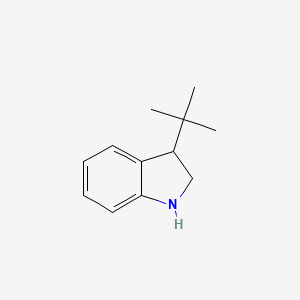
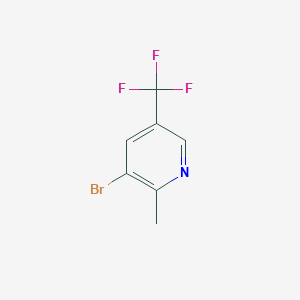
![3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B1374976.png)
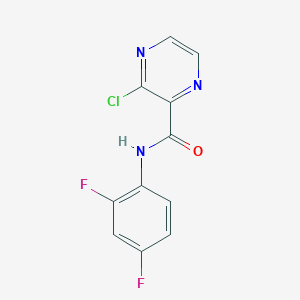
![N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1374979.png)
![3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1374981.png)
